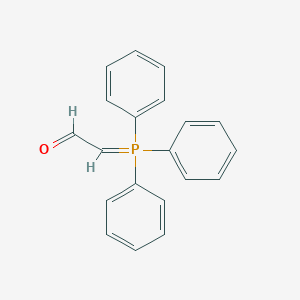

(Triphenylphosphoranylidene)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCAYWAIRTVXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175622 | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-75-6 | |

| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (triphenylphosphoranylidene)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7LZM6552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Triphenylphosphoranylidene)acetaldehyde chemical properties

An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile Wittig reagent crucial for the formation of carbon-carbon double bonds in organic synthesis.

Core Chemical Properties

This compound, also known as (Formylmethylene)triphenylphosphorane, is a stable phosphorus ylide. Its utility in organic chemistry, particularly in the synthesis of α,β-unsaturated aldehydes, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1][2]

Physical and Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2136-75-6 | [3][4] |

| Molecular Formula | C₂₀H₁₇OP | [3][5] |

| Molecular Weight | 304.32 g/mol | [4][6] |

| IUPAC Name | 2-(triphenyl-λ⁵-phosphanylidene)acetaldehyde | [3][7] |

| Synonyms | (Formylmethylene)triphenylphosphorane, (2-Oxoethylidene)triphenylphosphorane | [1][8] |

| InChI Key | CQCAYWAIRTVXIY-UHFFFAOYSA-N | [4][5] |

| SMILES String | O=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [7] |

Physical Properties

The physical characteristics of this compound are detailed in Table 2.

| Property | Value | Reference |

| Appearance | Yellow to light yellow or pink to brown crystalline powder | [1][8] |

| Melting Point | 185-188 °C (lit.) | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |

| Stability | Stable, combustible, and incompatible with strong oxidizing agents. Should be stored in a dry environment at low temperatures (-10 °C to -20°C). | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for characterizing the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.4-7.8 ppm in the ¹H NMR spectrum.[9]

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide insights into the functional groups. The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, shows characteristic C-H stretching vibrations of the phenyl rings and the aldehydic C-H stretch.[9] A prominent feature is the C=O stretching frequency of the acetaldehyde (B116499) moiety. The P=C stretching vibration is characteristic of the ylide bond.[9] The FT-Raman spectrum is often recorded in the 3500–50 cm⁻¹ region.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation to generate the ylide.[9] A common precursor is formylmethyltriphenylphosphonium chloride.[9]

Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride

This step involves the Sₙ2 reaction of triphenylphosphine (B44618) with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) dimethyl acetal, followed by acidic hydrolysis.[9]

Step 2: Deprotonation to form the Ylide

The phosphonium salt is then treated with a base, such as triethylamine, to yield this compound.[3]

Purification: The crude product can be purified by recrystallization from methyl ethyl ketone (MEK) or by dissolving it in benzene, washing with 1N NaOH, drying over MgSO₄, evaporating the solvent, and crystallizing the residue from MEK.[3]

Wittig Reaction with an Aldehyde

This compound is a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated aldehydes.[10]

General Procedure:

The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone.[9] The reaction with aldehydes in DMF at 25°C for 1–4 days can yield (E)-3-aryl-2-propenals.[9]

Reactivity and Logical Relationships

Synthesis Pathway

The synthesis of this compound follows a clear logical progression from readily available starting materials.

Caption: Synthesis of this compound.

Wittig Reaction Mechanism

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig Reaction.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]

Precautionary Measures:

-

Avoid breathing dust.[11]

-

Wash skin thoroughly after handling.[11]

-

Use only outdoors or in a well-ventilated area.[11]

-

Wear protective gloves, eye protection, and face protection.[11]

First Aid:

-

If on skin: Wash with plenty of soap and water.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. sciepub.com [sciepub.com]

- 2. CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane - Google Patents [patents.google.com]

- 3. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scbt.com [scbt.com]

- 9. This compound | 2136-75-6 | Benchchem [benchchem.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde (CAS Number 2136-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide, is a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in the Wittig reaction, and explores its utility in the synthesis of complex bioactive molecules. The information is presented to support researchers, scientists, and drug development professionals in leveraging this reagent for the efficient construction of α,β-unsaturated aldehydes, key intermediates in the development of novel therapeutics and other functional molecules.

Introduction

This compound, also known as (formylmethylene)triphenylphosphorane, is a stable, crystalline solid widely employed as a Wittig reagent. Its chemical structure features a triphenylphosphine (B44618) moiety bonded to an acetaldehyde-derived carbon, creating a stabilized ylide. The presence of the electron-withdrawing aldehyde group delocalizes the negative charge on the α-carbon, rendering the reagent less reactive and more selective than its unstabilized counterparts. This stability allows for easier handling and typically leads to the stereoselective formation of (E)-alkenes in Wittig reactions. Its primary application lies in the two-carbon homologation of aldehydes and ketones to yield α,β-unsaturated aldehydes, which are important building blocks in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2136-75-6 | [2][3][4][5] |

| Molecular Formula | C₂₀H₁₇OP | [2][3][4][5] |

| Molecular Weight | 304.32 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or brown crystalline powder | [2][6] |

| Melting Point | 185-188 °C | [7] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |

| Stability | Stable under ambient conditions. Combustible. Incompatible with strong oxidizing agents. | [2] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.5 | d | ³J(H,H) = 5-7 | Aldehydic proton (-CHO) |

| 7.4 - 7.8 | m | - | Phenyl protons (15H) | |

| 4.0 - 4.5 | dd | ³J(H,H) = 5-7, ²J(P,H) = 20-25 | Vinylic proton (=CH-) | |

| ¹³C NMR | 190-195 | d | ²J(P,C) ≈ 10-15 | Carbonyl carbon (C=O) |

| 128-135 | m | - | Phenyl carbons | |

| 50-60 | d | ¹J(P,C) ≈ 100-120 | Ylidic carbon (P=C) | |

| ³¹P NMR | +15 to +20 | s | - | Phosphorus |

3.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| 1600-1570 | Medium | C=C Aromatic Stretch |

| ~1100 | Medium | P=C Stretch |

3.3. Mass Spectrometry

| Technique | m/z | Interpretation |

| GC-MS | 304 | Molecular Ion [M]⁺ |

| 303 | [M-H]⁺ | |

| 183 |

Experimental Protocols

4.1. Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step process starting from triphenylphosphine. The first step is the formation of a phosphonium (B103445) salt, formylmethyltriphenylphosphonium chloride, followed by deprotonation to yield the ylide.[1]

Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride

This precursor can be synthesized by the reaction of triphenylphosphine with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) dimethyl acetal (B89532), followed by acidic hydrolysis.

Step 2: Synthesis of this compound from Formylmethyltriphenylphosphonium Chloride

Experimental Protocol: (Based on the procedure described by Tripett & Walker, 1961)[2]

-

Suspend formylmethyltriphenylphosphonium chloride in a suitable solvent (e.g., benzene (B151609) or chloroform).

-

Add a mild base, such as triethylamine (B128534) (Et₃N), dropwise to the suspension with stirring.

-

The ylide will form and can be extracted into the organic solvent.

-

The triethylammonium (B8662869) chloride byproduct can be removed by filtration or washing with water.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like acetone.[2]

Caption: Synthesis of this compound.

4.2. Wittig Reaction using this compound

This reagent is used to convert aldehydes and ketones into α,β-unsaturated aldehydes. As a stabilized ylide, it generally provides the (E)-isomer as the major product.

General Experimental Protocol: (Adapted from general Wittig reaction procedures)[8]

-

Dissolve the aldehyde or ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF, or benzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (typically 1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product is then typically triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the triphenylphosphine oxide.

-

The filtrate, containing the desired α,β-unsaturated aldehyde, is then concentrated.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

Caption: General workflow for the Wittig reaction.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.

For stabilized ylides like this compound, the initial addition to the carbonyl is often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to give the (E)-alkene as the major product.

Caption: Mechanism of the Wittig reaction.

Applications in Drug Discovery and Development

This compound is a valuable tool in drug discovery and development due to its ability to efficiently introduce the α,β-unsaturated aldehyde functionality. This motif is present in numerous bioactive natural products and serves as a versatile handle for further chemical modifications.

Case Study: Synthesis of Curcumin-Based Anticancer Agents

The Wittig reaction of this compound with various aromatic aldehydes has been employed to synthesize (E)-3-aryl-2-propenals. These compounds are key intermediates in the synthesis of curcumin (B1669340) analogs, which have been investigated for their potential as anticancer agents. The reaction is typically carried out in DMF at room temperature.[1]

Case Study: Total Synthesis of Natural Products

While specific examples detailing the use of this compound in the total synthesis of complex natural products were not prominently found in the immediate search results, its application in constructing key fragments is a recognized strategy. For instance, in the synthesis of polyketide natural products, this reagent can be used to introduce a functionalized side chain containing an α,β-unsaturated aldehyde, which can then be further elaborated.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated aldehydes via the Wittig reaction. Its stability and the stereoselectivity it imparts make it a valuable tool for organic chemists, particularly those in the fields of medicinal chemistry and natural product synthesis. This guide provides essential technical information and protocols to facilitate its successful application in research and development endeavors.

Safety Information

This compound may cause skin, eye, and respiratory irritation. It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][7]

References

- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]

- 2. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

- 7. This compound 95 2136-75-6 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Synthesis of (Triphenylphosphoranylidene)acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Triphenylphosphoranylidene)acetaldehyde, a stabilized Wittig reagent crucial for the formation of α,β-unsaturated aldehydes. This document details the synthetic pathway, experimental protocols, and key characterization data to support its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.

Introduction

This compound, also known as (formylmethylene)triphenylphosphorane, is a valuable C2 building block in organic chemistry.[1] Its significance lies in its role as a stabilized phosphorus ylide in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[2][3] The presence of the aldehyde functionality allows for the creation of α,β-unsaturated aldehydes, which are versatile intermediates in the synthesis of natural products and active pharmaceutical ingredients. This guide outlines a reliable two-step synthesis route, starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Phosphonium (B103445) Salt: Triphenylphosphine (B44618) is reacted with a suitable two-carbon electrophile, such as a protected chloroacetaldehyde (B151913) derivative, to form the corresponding phosphonium salt. A common and stable precursor for this step is 2-chloro-1,1-diethoxyethane (B156400), which avoids the handling of the volatile and reactive chloroacetaldehyde.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Subsequent acidic hydrolysis removes the acetal (B89532) protecting group to yield (formylmethyl)triphenylphosphonium chloride.

-

Ylide Formation (Deprotonation): The resulting phosphonium salt is then treated with a base to deprotonate the α-carbon, yielding the desired this compound ylide.[2] Due to the stabilizing effect of the adjacent aldehyde group, a moderately strong base such as sodium ethoxide or sodium hydroxide (B78521) is sufficient for this deprotonation.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar Wittig reagents and provide a detailed methodology for the preparation of this compound.

Synthesis of (Formylmethyl)triphenylphosphonium Chloride

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Chloro-1,1-diethoxyethane

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in toluene.

-

Add 2-chloro-1,1-diethoxyethane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the intermediate phosphonium salt, (2,2-diethoxyethyl)triphenylphosphonium chloride, will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Air dry the collected solid.

-

To a suspension of the dried intermediate salt in water, add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH 1-2).

-

Heat the mixture at 40-50°C for 4-6 hours to effect hydrolysis of the acetal.

-

Remove the water under reduced pressure to yield the crude (formylmethyl)triphenylphosphonium chloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695)/diethyl ether, to obtain the purified phosphonium salt as a white crystalline solid.

Synthesis of this compound

Materials:

-

(Formylmethyl)triphenylphosphonium chloride

-

Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

-

Anhydrous ethanol or Dichloromethane (B109758)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure using Sodium Ethoxide:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, suspend (formylmethyl)triphenylphosphonium chloride (1.0 equivalent) in anhydrous ethanol.

-

Cool the phosphonium salt suspension in an ice bath and slowly add the sodium ethoxide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ylide.

-

Recrystallize the crude product from a suitable solvent, such as a mixture of dichloromethane and diethyl ether, to yield pure this compound as a crystalline solid.

Procedure using Sodium Hydroxide:

-

Dissolve (formylmethyl)triphenylphosphonium chloride (1.0 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.1 equivalents) and stir the biphasic mixture vigorously for 1-2 hours at room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization as described above.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₇OP |

| Molecular Weight | 304.32 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 185-188 °C |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol |

| Purity (typical) | >98% (HPLC)[4] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 9.5-9.7 (d, 1H, CHO), 7.4-7.8 (m, 15H, Ar-H), 3.5-3.7 (d, 1H, P=CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 190-192 (d, CHO), 128-134 (Ar-C), 50-52 (d, P=CH) |

| FT-IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1640 (C=O), ~1435 (P-Ph), ~1100 (P-Ph) |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, can vary slightly depending on the solvent and concentration.

Visualization of Synthetic Workflow and Reaction Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the mechanism of its subsequent use in a Wittig reaction.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of this compound.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction using this compound.

References

An In-depth Technical Guide on the Structure and Bonding of (Triphenylphosphoranylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide, is a pivotal reagent in organic synthesis, primarily utilized in the Wittig reaction for the stereoselective formation of α,β-unsaturated aldehydes. This guide provides a comprehensive analysis of its molecular structure, the nature of its characteristic ylidic bond, and its spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its reactivity. This document aims to serve as a technical resource for professionals leveraging this reagent in complex molecule synthesis and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C₂₀H₁₇OP, is characterized by a phosphorus atom double-bonded to a carbon atom, which is in turn bonded to an acetaldehyde (B116499) moiety.[1][2] The triphenylphosphine (B44618) group attached to the phosphorus atom provides significant steric bulk and electronic stabilization to the molecule.[1]

The bonding in phosphorus ylides is a subject of considerable interest and can be described by two principal resonance structures: the ylide form, with a carbanionic character on the α-carbon, and the ylene form, featuring a phosphorus-carbon double bond.[3] Computational studies, including Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA), have provided deeper insights into the nature of this ylidic bond.[4][5] These analyses suggest a significant contribution from both electrostatic attraction and orbital interactions (σ-donation from the carbanion to the phosphonium (B103445) center and π-back-donation).[4][5] This complex bonding model explains the nucleophilic character of the ylidic carbon, which is central to its reactivity.[1]

Molecular Geometry

Table 1: Calculated Molecular Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| P=C (ylidic) | 1.68 | |

| C-C (aldehyde) | 1.42 | |

| C=O | 1.25 | |

| P-C (phenyl) | ~1.81-1.82 | |

| Bond Angles (°) | ||

| P=C-C | 124.5 | |

| C-C=O | 123.0 |

Data sourced from computational studies.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the deprotonation of its corresponding phosphonium salt, formylmethyltriphenylphosphonium chloride.[1][6]

Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Assignment | Observed Value |

| FT-IR (cm⁻¹) | Aromatic C-H Stretch | 3050 - 3000 |

| Aldehydic C-H Stretch | 2850 - 2750 | |

| C=O Stretch | ~1630 | |

| P=C Stretch | ~1100 | |

| ¹H NMR (ppm) | Aromatic Protons | 7.4 - 7.8 (m) |

| Vinylic Proton (P=CH) | Distinct chemical shift with ²J(P,H) coupling | |

| Aldehydic Proton (CHO) | Distinct chemical shift | |

| ³¹P NMR (ppm) | P(V) ylide | Characteristic downfield shift |

Note: Exact values can vary based on solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the deprotonation of formylmethyltriphenylphosphonium chloride.[6]

Materials:

-

Formylmethyltriphenylphosphonium chloride

-

Triethylamine (Et₃N)

-

Benzene (C₆H₆), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Acetone (B3395972) (Me₂CO)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend formylmethyltriphenylphosphonium chloride in anhydrous benzene.

-

Add a stoichiometric amount of triethylamine dropwise to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate with N NaOH solution in a separatory funnel, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from acetone to obtain this compound as a crystalline solid.

Characterization Protocols

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) as solvent

¹H NMR Procedure:

-

Dissolve 5-10 mg of the purified ylide in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

³¹P NMR Procedure:

-

Use the same sample prepared for ¹H NMR.

-

Switch the spectrometer to the ³¹P nucleus frequency.

-

Acquire the ³¹P NMR spectrum with proton decoupling to obtain a single sharp peak for the ylide.

-

An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (0 ppm).[7]

-

Process the spectrum similarly to the ¹H NMR spectrum.

Instrumentation:

Procedure for Solid Sample using ATR-FTIR:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.[8]

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[8]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument's software.

Reactivity and Applications

The primary application of this compound is in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated aldehydes.[1][10] The ylidic carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1]

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway.[11]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

This reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[12][13] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the substituents on the ylide and the reaction conditions. As a stabilized ylide, this compound generally favors the formation of the (E)-alkene.[10]

Conclusion

This compound is a versatile and powerful reagent in organic synthesis. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The computational and spectroscopic data, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and professionals in the field.

References

- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]

- 2. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 4. A new look at the ylidic bond in phosphorus ylides and related compounds: energy decomposition analysis combined with a domain-averaged fermi hole analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new look at the ylidic bond in phosphorus ylides and related compounds: Energy decomposition analysis combined with a domain-averaged fermi hole analysis - Nanjing Tech University [pure.njtech.edu.cn]

- 6. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]

- 7. barron.rice.edu [barron.rice.edu]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. byjus.com [byjus.com]

- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

Spectroscopic Profile of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (Triphenylphosphoranylidene)acetaldehyde (CAS No. 2136-75-6), a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in the characterization and utilization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the three phenyl groups and the protons of the acetaldehyde (B116499) moiety. A key feature is the coupling observed between the phosphorus atom and the adjacent methine proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl Protons (15H) | 7.4 - 7.8 | multiplet | - |

| Aldehydic Proton (CHO) | ~9.4 | doublet | J(H-H) = 5.5 |

| Methine Proton (P=CH) | ~3.70 | doublet | J(P-H) = 26 |

Note: Chemical shifts are typically reported relative to a residual solvent peak or an internal standard (e.g., TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The ylidic carbon and the carbonyl carbon exhibit characteristic chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 198.3 |

| Phenyl Carbons | 137.3, 133.3, 128.7, 128.5 |

| Ylidic Carbon (P=C) | 26.8 |

Note: The spectrum was referenced to CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically recorded from a solid sample, often as a KBr pellet or a thin film.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~1630 | Strong |

| Aromatic C=C Stretch | 1580 - 1480 | Medium to Strong |

| P=C Stretch | ~1100 | Medium |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Note: The exact peak positions and intensities can be influenced by the sampling method and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing this type of molecule.

| m/z | Relative Intensity (%) | Possible Fragment |

| 304 | ~80 | [M]⁺ (Molecular Ion) |

| 303 | 100 | [M-H]⁺ |

| 275 | ~30 | [M-CHO]⁺ |

| 262 | ~40 | [P(C₆H₅)₃]⁺ |

| 183 | ~60 | [P(C₆H₅)₂]⁺ |

| 108 | ~30 | [P(C₆H₅)]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Note: The fragmentation pattern can be complex and may vary with the specific instrument and conditions used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: The data presented were acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source using a direct insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of electrons, typically at an energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Methodologies

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Technical Guide: Physical and Chemical Properties of (Formylmethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Formylmethylene)triphenylphosphorane, also known as Trippett's reagent, is a crucial organophosphorus compound widely utilized in organic synthesis. As a stabilized Wittig reagent, it plays a pivotal role in the formation of α,β-unsaturated aldehydes from various aldehydes and ketones, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical properties, spectroscopic data, and key experimental protocols related to (Formylmethylene)triphenylphosphorane, serving as a comprehensive resource for researchers in drug development and synthetic chemistry.

Core Physical Properties

(Formylmethylene)triphenylphosphorane is typically a solid at room temperature, with its appearance ranging from white to pink or brown crystalline powder.[1][2][3] It is sensitive to air and should be stored under an inert atmosphere at low temperatures, typically in a freezer at -20°C, to maintain its reactivity.[3][4]

The following table summarizes the key physical properties of (Formylmethylene)triphenylphosphorane:

| Property | Value | References |

| Molecular Formula | C₂₀H₁₇OP | [5] |

| Molecular Weight | 304.32 g/mol | [5] |

| Appearance | Pink to brown fine crystalline powder | [1][2][3] |

| Melting Point | 185-188 °C (decomposes) | [1][2] |

| Boiling Point | 472.6 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.16 - 1.2 g/cm³ (Predicted) | [1][2][4] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1][4][6] |

| Flash Point | 239.6 - 248.3 °C | [1][2] |

| Refractive Index | 1.615 - 1.62 | [1][2] |

| Stability | Stable under recommended storage conditions; combustible. Incompatible with strong oxidizing agents. Air sensitive. | [2][3] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the characterization and purity assessment of (Formylmethylene)triphenylphosphorane. The following table provides a summary of expected spectroscopic data.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons of the three phenyl groups are expected. The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the P=C double bond, and the aromatic carbons of the triphenylphosphine (B44618) moiety are anticipated. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1720-1740 cm⁻¹), C-H stretching of the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹), C=C stretching from the aromatic rings (around 1600-1450 cm⁻¹), and P-Ph stretching.[7] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns would likely involve the loss of the formyl group (-CHO), phenyl groups (-C₆H₅), or other stable fragments.[8] |

Note: Specific peak assignments and chemical shifts can be found in various spectroscopic databases.

Experimental Protocols

Synthesis of (Formylmethylene)triphenylphosphorane

(Formylmethylene)triphenylphosphorane is typically prepared from its precursor, formylmethyltriphenylphosphonium chloride.[1][6]

Materials:

-

(Formylmethyl)triphenylphosphonium chloride

-

1M Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Reaction flask (125 mL)

-

Magnetic stirrer and stir bar

-

Funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

In a 125 mL reaction flask, dissolve 4.06 g (12 mmol) of (formylmethyl)triphenylphosphonium chloride in 60 mL of distilled water.[1]

-

Stir the solution rapidly at room temperature for approximately 30 minutes.[1]

-

Slowly add 12-13 mL of 1M NaOH solution (12 mmol, 1.0 equivalent) dropwise to the reaction mixture.[1]

-

Continue stirring the mixture for one hour.[1]

-

After the reaction is complete, filter the mixture through a funnel to remove any insoluble impurities.[1]

-

Collect the solid product by vacuum filtration.[1]

-

Dry the product overnight in a vacuum desiccator to yield (Formylmethylene)triphenylphosphorane.[1]

Purification by Recrystallization

For higher purity, (Formylmethylene)triphenylphosphorane can be recrystallized.

Materials:

-

Crude (Formylmethylene)triphenylphosphorane

-

Acetone or Benzene (B151609)

-

1N Sodium hydroxide (NaOH) solution (if using benzene)

-

Magnesium sulfate (B86663) (MgSO₄) (if using benzene)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Filtration apparatus

Procedure (from Acetone):

-

Dissolve the crude product in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.[6]

Procedure (from Benzene):

-

Dissolve the crude product in benzene.[6]

-

Wash the benzene solution with 1N NaOH solution, followed by water.[6]

-

Dry the benzene layer over anhydrous magnesium sulfate.[6]

-

Filter to remove the drying agent and evaporate the benzene under reduced pressure.[6]

-

Recrystallize the resulting solid from acetone.[6]

Key Signaling Pathways and Experimental Workflows

The Wittig Reaction: A Core Application

The primary utility of (Formylmethylene)triphenylphosphorane is as a Wittig reagent for the conversion of aldehydes and ketones into α,β-unsaturated aldehydes. This reaction is a cornerstone of modern organic synthesis.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (Formylmethylene)triphenylphosphorane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS # 2136-75-6, (Triphenylphosphoranylidene)acetaldehyde, Formylmethylene triphenylphosphorane - chemBlink [chemblink.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Genesis of a Nobel-Winning Reaction: A Technical Guide to the Discovery and History of Wittig Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This technical guide delves into the seminal discovery of phosphonium (B103445) ylides, now famously known as Wittig reagents, and traces the historical development of this Nobel Prize-winning olefination reaction. We will explore the foundational experiments of Georg Wittig and his contemporaries, present detailed experimental protocols from their pioneering work, and summarize key quantitative data. Furthermore, this guide will illuminate the evolution of the mechanistic understanding of the reaction and its impactful variations, such as the Horner-Wadsworth-Emmons reaction, which have become indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.

The Dawn of a New Olefination Method: Georg Wittig's Serendipitous Discovery

In the mid-20th century, the landscape of organic chemistry was irrevocably changed by the work of German chemist Georg Wittig. His investigations into the reactivity of pentavalent phosphorus compounds led to a serendipitous discovery that would earn him the Nobel Prize in Chemistry in 1979.[1][2] The Wittig reaction, as it came to be known, offered a reliable and specific method for converting aldehydes and ketones into alkenes.[3][4]

The pivotal moment came in 1954 when Wittig and his student, Ulrich Schöllkopf, reported that a phosphorus ylide, a species with adjacent positive and negative charges on phosphorus and carbon, respectively, could react with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide.[5] This discovery was first published in the journal Chemische Berichte.[5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[6]

The Key Players: Phosphonium Ylides (Wittig Reagents)

A Wittig reagent is a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt.[7] These salts are, in turn, synthesized by the reaction of a phosphine, most commonly triphenylphosphine, with an alkyl halide.[7] The deprotonation of the phosphonium salt with a strong base generates the nucleophilic ylide.[7]

The nature of the substituents on the ylide plays a crucial role in its reactivity and the stereochemical outcome of the reaction. Ylides are broadly classified as:

-

Non-stabilized ylides: These have alkyl or aryl groups attached to the carbanion and are highly reactive, generally leading to the formation of (Z)-alkenes.

-

Stabilized ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive but favoring the formation of (E)-alkenes.

Foundational Experiments and Quantitative Data

The early publications by Wittig and his group laid the groundwork for the extensive application of this new olefination method. While detailed spectroscopic data as we know it today was not available, their work meticulously documented the synthesis of various alkenes with reported yields.

| Carbonyl Compound | Wittig Reagent | Alkene Product | Yield (%) | Reference |

| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~100 | Wittig, G.; Geissler, G. Justus Liebigs Ann. Chem.1953 , 580, 44-57. |

| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 86 | Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87, 1318-1330. |

| Benzaldehyde | Ethylidenetriphenylphosphorane | 1-Phenylpropene | 65 | Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87, 1318-1330. |

Delving into the Mechanism: From Betaine (B1666868) to Oxaphosphetane

The mechanism of the Wittig reaction has been a subject of considerable investigation and debate over the years. Initially, a stepwise mechanism involving a zwitterionic intermediate called a betaine was proposed.

However, for lithium-salt-free conditions, the currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane.[8] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. (PDF) Phosphorene Oxide: Stability and electronic properties of a novel 2D material (2015) | Gaoxue Wang | 61 Citations [scispace.com]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. catalog.hathitrust.org [catalog.hathitrust.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Stability and Storage of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Triphenylphosphoranylidene)acetaldehyde, a key reagent in organic synthesis, is primarily utilized for the creation of carbon-carbon double bonds through the Wittig reaction. Its utility in the synthesis of complex molecules, including pharmaceuticals and natural products, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its reactivity and prevent the formation of impurities. This guide provides a comprehensive overview of the stability profile and recommended handling procedures for this compound.

Summary of Stability and Storage Conditions

The stability of this compound is influenced by several environmental factors. Adherence to recommended storage conditions is crucial for maintaining its chemical integrity and reactivity.

| Parameter | Recommendation | Citation(s) |

| Storage Temperature | +2 to +8 °C; Refrigerate | [1][2] |

| Atmosphere | Store under an inert gas. | [2] |

| Light Sensitivity | Although not explicitly stated, as a precaution for a reactive organic reagent, storage in the dark or in an amber vial is recommended. | [3] |

| Moisture Sensitivity | Degrades upon prolonged exposure to humidity. Store in a dry environment. | [4] |

| Air Sensitivity | Air sensitive. | [2] |

| Container | Keep container tightly closed. Amber glass bottles are a suitable material. | [2][3][5][6] |

| General Stability | The product is chemically stable under standard ambient conditions (room temperature). However, it is noted to be heat sensitive. | [2][3] |

| Incompatible Materials | Oxidizing agents. | [2] |

Chemical Properties

| Property | Value | Citation(s) |

| CAS Number | 2136-75-6 | |

| Molecular Formula | C₂₀H₁₇OP | [7] |

| Molecular Weight | 304.32 g/mol | [7] |

| Appearance | White to light yellow or pink to brown crystalline powder | [4][8] |

| Melting Point | 185-188 °C | [9][10] |

| Purity (Typical) | ≥95% | [9][10] |

Experimental Protocols

While specific, publicly available experimental data on the degradation kinetics of this compound is limited, a robust stability testing protocol can be designed based on established guidelines for pharmaceutical substances, such as the ICH Q1B guideline for photostability testing.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and validate analytical methods for stability indication.

Materials:

-

This compound (high purity)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For hydrolysis studies, dilute the stock solution in aqueous buffers of varying pH.

-

For oxidative studies, treat the stock solution with an oxidizing agent.

-

For solid-state studies, weigh a precise amount of the solid compound into transparent and amber vials.

-

-

Stress Conditions:

-

Hydrolytic Stability: Expose solutions at different pH levels to elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Stability: Store the solution with the oxidizing agent at room temperature.

-

Thermal Stability (Solid State): Place vials of the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).

-

Photostability (Solid State and Solution): Expose samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points:

-

Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation).

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.

-

Use LC-MS to identify the mass of any significant degradation products to aid in structure elucidation.

-

-

Data Presentation:

-

Tabulate the percentage of remaining this compound and the percentage of each degradation product at each time point for all stress conditions.

-

Visualizations

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation to yield the ylide.

Caption: Synthesis of this compound.

Experimental Workflow for Stability Assessment

A logical workflow is essential for systematically assessing the stability of a chemical compound.

Caption: Workflow for Stability Assessment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. database.ich.org [database.ich.org]

- 3. This compound | 2136-75-6 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. iagim.org [iagim.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Michaelis-Menten elimination kinetics of acetaldehyde during ethanol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2136-75-6|2-(Triphenylphosphoranylidene)acetaldehyde|BLD Pharm [bldpharm.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Navigating the Chemistry of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

(Triphenylphosphoranylidene)acetaldehyde, a member of the Wittig reagent family, is a valuable tool in organic synthesis, particularly for the creation of α,β-unsaturated aldehydes. However, its utility in the laboratory is matched by a set of health hazards that demand rigorous safety protocols. This technical guide provides an in-depth overview of the known hazards associated with this compound and outlines comprehensive safety precautions to ensure its responsible and safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as an irritant.[1][2] The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are detailed below. It is important to note that comprehensive toxicological studies on this specific compound are limited; therefore, a cautious approach based on its known irritant properties and the general reactivity of aldehydes is essential.[3][4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][5][6][7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2][5][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][5][7][9] |

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to safe handling.

| Property | Value |

| Chemical Formula | C₂₀H₁₇OP[1][5][10] |

| Molecular Weight | 304.32 g/mol [5][10][11] |

| Appearance | Solid, fine crystalline powder, pink to brown in color.[5] |

| Melting Point | 185-188 °C (lit.)[5][11] |

| Solubility | Soluble in chloroform (B151607) and methanol. |

| Stability | Stable under recommended storage conditions. Combustible.[9] |

| Incompatibilities | Incompatible with strong oxidizing agents.[6] |

Toxicology and Potential Mechanisms of Irritation

General Mechanism of Aldehyde-Induced Irritation:

Aldehydes are known to cause irritation to the skin, eyes, and respiratory tract.[4][6] The irritant effects are generally attributed to their electrophilic nature, allowing them to react with nucleophilic groups in biological macromolecules such as proteins and DNA.[12] In the respiratory tract, inhaled aldehydes can trigger inflammatory responses.[6] One of the proposed mechanisms for respiratory irritation by certain aldehydes involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerve endings, leading to a sensation of irritation and protective reflexes like coughing.

Due to the lack of specific studies on this compound, a definitive signaling pathway for its irritant effects cannot be provided. However, a generalized logical pathway for aldehyde-induced respiratory irritation is depicted below.

Caption: Generalized pathway of aldehyde-induced respiratory irritation.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][9]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[9] |

| Hand Protection | Impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3] |

| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[9][13] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3][5] |

Safe Handling Practices

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Wash hands thoroughly with soap and water after handling.[9]

-

Keep containers securely sealed when not in use.[9]

-

Use good occupational work practices.[9]

Caption: Workflow for the safe handling of the compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[9] Protect from environmental extremes and incompatible materials.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3] Contaminated packaging should be treated as unused product.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4][6][9] |

| Skin Contact | Immediately flush skin with plenty of water and soap for at least 15 minutes.[3][4][6][9] Remove contaminated clothing and wash it before reuse.[9] Seek medical advice if irritation occurs or persists.[9][13] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[4][6][9][13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4][6][9] Seek immediate medical attention.[6][9][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and give a glass of water to drink. Seek medical attention.[3][4][9] |

Accidental Release Measures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.[9]

-

Clean up spills immediately, avoiding dust generation.[9]

-

Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[9]

-

Place spilled material in a clean, dry, labeled, and sealed container for disposal.[9]

-

-

Major Spills:

References

- 1. Mechanisms of Aldehyde-Induced Bronchial Reactivity: Role of Airway Epithelium | Health Effects Institute [healtheffects.org]

- 2. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cutoff in detection of eye irritation from vapors of homologous carboxylic acids and aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. getcurex.com [getcurex.com]

- 5. Acute cardiopulmonary toxicity of inhaled aldehydes: role of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. This compound 95 2136-75-6 [sigmaaldrich.com]

- 8. This compound - Starshinechemical [starshinechemical.com]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. QSAR Study of Some 1,3-Oxazolylphosphonium Derivatives as New Potent Anti-Candida Agents and Their Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde for Researchers and Drug Development Professionals

(Triphenylphosphoranylidene)acetaldehyde , also known as (formylmethylene)triphenylphosphorane, is a phosphorus ylide, a class of organophosphorus compounds that are pivotal reagents in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the Wittig reaction for the formation of carbon-carbon double bonds. This reagent is particularly valuable in the synthesis of α,β-unsaturated aldehydes, which are key intermediates in the development of new therapeutics and the synthesis of natural products.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Citation(s) |

| Molecular Weight | 304.32 g/mol | [1][2][3] |

| Molecular Formula | C₂₀H₁₇OP | [3][4] |

| CAS Number | 2136-75-6 | [3][4] |

| Melting Point | 185-188 °C | [1][5] |

| Boiling Point | 486.9 ± 47.0 °C at 760 mmHg | [1] |

| Flash Point | 248.3 ± 29.3 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP | 3.80 | [1] |

| Appearance | White to light yellow or orange crystalline powder | [6][7] |

| Storage Temperature | Refrigerated (0-10°C) | |

| Solubility | Soluble in solvents like dichloromethane (B109758) and toluene (B28343). | [8][9] |

| Purity (Typical) | >95% (HPLC) | [5][6] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum will typically show complex multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups. Signals for the protons of the acetaldehyde (B116499) moiety will also be present and are characteristic of the ylide structure.[10]

-

FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups. Prominent peaks include the C=O stretching frequency of the aldehyde group and the P=C stretching vibration, which is characteristic of the ylide bond. C-H stretching vibrations from the phenyl rings are also observed in the aromatic region.[10]

-

Mass Spectrometry : Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of phosphorus ylides, such as this compound, is typically achieved through a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation.[10]

Step 1: Formation of the Phosphonium Salt

-

Apparatus Setup : A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents : Triphenylphosphine (B44618) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane.[8]

-

Reaction : A 2-haloacetaldehyde derivative (e.g., 2-chloroacetaldehyde or 2-bromoacetaldehyde diethyl acetal (B89532) followed by hydrolysis) is added to the solution. The mixture is then stirred, often with heating, for several hours to form the phosphonium salt, which may precipitate from the solution.[10]

-

Isolation : The resulting phosphonium salt can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Deprotonation to Form the Ylide

-

Setup : The dried phosphonium salt is suspended in an anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane) in a flask under an inert atmosphere.[11]

-

Base Addition : A strong base is added slowly to the suspension at a controlled temperature (often 0 °C or below). Common bases include sodium hydride, n-butyllithium, or sodium amide.[11]

-

Ylide Formation : The base removes a proton from the carbon atom adjacent to the phosphorus, resulting in the formation of the ylide. The completion of the reaction is often indicated by a color change.

-

Usage : The resulting ylide solution is typically used immediately in the subsequent reaction without isolation.

Caption: General workflow for the synthesis of a phosphorus ylide.

The Wittig Reaction

This compound is primarily used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated aldehydes.

General Protocol:

-

Reaction Setup : An aldehyde or ketone is dissolved in an appropriate anhydrous solvent, such as dichloromethane or tetrahydrofuran, in a reaction flask under an inert atmosphere.[9]

-

Ylide Addition : The freshly prepared solution of this compound is added to the carbonyl compound solution, typically at room temperature or with gentle heating.

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the alkene product.[8]

-

Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The residue, which contains the desired alkene and triphenylphosphine oxide byproduct, is then purified.

-

Purification : Purification is commonly achieved by column chromatography on silica (B1680970) gel. The less polar alkene product is typically eluted before the more polar triphenylphosphine oxide.[8]

Reaction Mechanism and Logical Relationships

The Wittig reaction proceeds through a concerted mechanism involving a betaine-like transition state or a distinct oxaphosphetane intermediate. The strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[12]

Caption: The mechanism of the Wittig reaction.

Applications in Drug Development and Research

The primary utility of this compound in drug development lies in its ability to construct complex molecules containing an α,β-unsaturated aldehyde moiety. This functional group is a versatile building block and is present in numerous biologically active compounds. It can serve as a Michael acceptor or participate in various other transformations to build molecular complexity.

References

- 1. This compound | CAS#:2136-75-6 | Chemsrc [chemsrc.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (三苯基膦)乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. This compound | 2136-75-6 | Benchchem [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. community.wvu.edu [community.wvu.edu]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing (Triphenylphosphoranylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction